molecular formula C7H10N2O2 B1519365 2,4-Dimethoxypyridin-3-amine CAS No. 217096-31-6

2,4-Dimethoxypyridin-3-amine

Cat. No.: B1519365
CAS No.: 217096-31-6
M. Wt: 154.17 g/mol
InChI Key: WYDJMYLLHJKBGT-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridin-3-amine is a chemical compound with the molecular formula C8H10N2O2 It is characterized by a pyridine ring substituted with two methoxy groups at positions 2 and 4, and an amine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyridin-3-amine typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,4-dimethoxyaniline as the starting material.

  • Nitration: The aniline is nitrated to form 2,4-dimethoxy-3-nitropyridine.

  • Reduction: The nitro group is then reduced to an amine group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxypyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,4-Dimethoxypyridin-3-nitro compound.

  • Reduction: this compound.

  • Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxypyridin-3-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,4-Dimethoxypyridin-3-amine is similar to other pyridine derivatives such as 2,6-dimethoxypyridin-3-amine and 3,4,5-trimethoxypyridin-2-amine. These compounds share the pyridine core but differ in the position and number of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2,6-Dimethoxypyridin-3-amine

  • 3,4,5-Trimethoxypyridin-2-amine

  • 2,4,6-Trimethoxypyridin-3-amine

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Properties

IUPAC Name

2,4-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJMYLLHJKBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217096-31-6
Record name 2,4-dimethoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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